molecular formula C16H12BrNOS B13974462 2-(4-Bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole

2-(4-Bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B13974462
M. Wt: 346.2 g/mol
InChI Key: ZBRPBHBZVAHECR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom on one phenyl ring and a methoxy group on the other phenyl ring, making it a unique derivative of thiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction might involve 4-bromoacetophenone and 4-methoxybenzothioamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions will yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(4-methoxyphenyl)-1,3-thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-Bromophenyl)-4-phenyl-1,3-thiazole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C16H12BrNOS

Molecular Weight

346.2 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C16H12BrNOS/c1-19-14-8-4-11(5-9-14)15-10-20-16(18-15)12-2-6-13(17)7-3-12/h2-10H,1H3

InChI Key

ZBRPBHBZVAHECR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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